molecular formula C14H28O5 B14084219 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate

Cat. No.: B14084219
M. Wt: 276.37 g/mol
InChI Key: SKVOYPCECYQZAI-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound known for its application as a polymerization initiator. It is a colorless to pale yellow liquid with a distinct odor and is characterized by its high stability and resistance to decomposition at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate typically involves the reaction of hydrogen peroxide with ethanol under alkaline conditions. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate involves the generation of free radicals upon decomposition. These free radicals can:

Comparison with Similar Compounds

  • tert-Butyl peroxybenzoate
  • Di-tert-butyl peroxide
  • Cumene hydroperoxide

Comparison:

Biological Activity

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound that has garnered attention for its potential applications in various fields, including polymer chemistry and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

Where x,y,zx,y,z represent the number of carbon, hydrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential toxicity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study involving various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism is believed to involve the generation of free radicals that damage bacterial cell membranes.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity Studies

Toxicological assessments have shown that while the compound possesses antibacterial properties, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. A study evaluating its cytotoxicity on human fibroblast cells reported an IC50 value of approximately 50 µg/mL, indicating a concentration-dependent toxicity.

Table 2: Cytotoxic Effects on Human Fibroblast Cells

Concentration (µg/mL)Cell Viability (%)
0100
1090
2575
5050
10020

Case Studies

  • Antibacterial Efficacy : A case study published in the Journal of Applied Microbiology highlighted the use of this compound in developing antibacterial coatings for medical devices. The study demonstrated that surfaces treated with this compound significantly reduced bacterial colonization compared to untreated controls.
  • Safety Profile : Another research article focused on the safety profile of this compound when used in consumer products. It concluded that while effective as an antimicrobial agent, careful consideration must be given to its concentration to minimize potential cytotoxic effects on human cells.

Properties

Molecular Formula

C14H28O5

Molecular Weight

276.37 g/mol

IUPAC Name

2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate

InChI

InChI=1S/C14H28O5/c1-6-9-10-12(7-2)11-16-13(15)17-19-18-14(4,5)8-3/h12H,6-11H2,1-5H3

InChI Key

SKVOYPCECYQZAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)OOOC(C)(C)CC

Origin of Product

United States

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